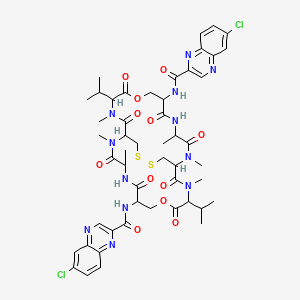
Bis(6-chloro)triostin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(6-chloro)triostin A is a derivative of triostin A, a member of the quinoxaline antibiotics. It is characterized by the addition of chlorine atoms at the 6th position of the quinoxaline rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-chloro)triostin A involves the modification of triostin A, which is derived from the bacterium Streptomyces triostinicus. The preparation typically includes the following steps:
Culturing Streptomyces triostinicus: The bacterium is cultured in a medium supplemented with aromatic carboxylic acids.
Chemical Modification: The quinoxaline chromophores of triostin A are substituted with chlorine atoms at the 6th position.
Industrial Production Methods
Industrial production of this compound would likely follow similar steps but on a larger scale, with optimization for yield and purity. This includes large-scale fermentation of Streptomyces triostinicus and subsequent chemical modification using industrial halogenation techniques .
Chemical Reactions Analysis
Types of Reactions
Bis(6-chloro)triostin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its biological activity.
Reduction: Reduction reactions can modify the quinoxaline rings, affecting the compound’s DNA-binding properties.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Bis(6-chloro)triostin A has several scientific research applications:
Chemistry: It is used as a model compound to study DNA-binding interactions and the effects of halogenation on biological activity.
Biology: The compound’s ability to bind to DNA makes it a valuable tool for studying DNA-protein interactions and gene regulation.
Industry: It can be used in the development of new antibiotics and anticancer agents
Mechanism of Action
Bis(6-chloro)triostin A exerts its effects primarily through DNA bisintercalation. The chlorine-substituted quinoxaline rings intercalate into the minor groove of double-stranded DNA, disrupting DNA replication and transcription. This leads to cytotoxic effects on rapidly dividing cells, making it a potential anticancer agent. The compound also exhibits antimicrobial activity by inhibiting bacterial DNA replication .
Comparison with Similar Compounds
Similar Compounds
Triostin A: The parent compound, known for its DNA-binding properties and antimicrobial activity.
Echinomycin: Another quinoxaline antibiotic with similar DNA-binding and anticancer properties.
Thiocoraline: A quinoxaline antibiotic with potent anticancer activity
Uniqueness
Bis(6-chloro)triostin A is unique due to the presence of chlorine atoms at the 6th position of the quinoxaline rings. This modification enhances its DNA-binding affinity and potentially its biological activity compared to unsubstituted triostin A .
Properties
CAS No. |
85502-72-3 |
|---|---|
Molecular Formula |
C50H60Cl2N12O12S2 |
Molecular Weight |
1156.1 g/mol |
IUPAC Name |
6-chloro-N-[20-[(6-chloroquinoxaline-2-carbonyl)amino]-2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C50H60Cl2N12O12S2/c1-23(2)39-49(73)75-19-35(59-41(65)33-17-53-31-15-27(51)11-13-29(31)57-33)43(67)55-26(6)46(70)62(8)38-22-78-77-21-37(47(71)63(39)9)61(7)45(69)25(5)56-44(68)36(20-76-50(74)40(24(3)4)64(10)48(38)72)60-42(66)34-18-54-32-16-28(52)12-14-30(32)58-34/h11-18,23-26,35-40H,19-22H2,1-10H3,(H,55,67)(H,56,68)(H,59,65)(H,60,66) |
InChI Key |
ZFVGYAKBACSCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2CSSCC(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=CN=C4C=C(C=CC4=N3)Cl)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C)NC(=O)C5=CN=C6C=C(C=CC6=N5)Cl)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















